molecular formula C19H22N4O2S B2830650 N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-51-5

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2830650
CAS No.: 1021055-51-5
M. Wt: 370.47
InChI Key: POCKKENIUHPBOB-UHFFFAOYSA-N
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Description

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridazine ring .

Scientific Research Applications

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyridazine derivatives have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, these compounds have been explored for their potential use in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some pyridazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific structure and substituents of the compound.

Properties

IUPAC Name

N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16(22-23-18)21-19(25)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCKKENIUHPBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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